Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate
Description
Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate is a heterocyclic compound featuring a triazolopyrazine core fused with a dihydropyrazine ring. Key structural attributes include:
- tert-Butyl carbamate group: Provides steric protection and enhances solubility in organic solvents.
- Methyl group at position 8: Modulates steric and electronic properties of the bicyclic system.
Properties
Molecular Formula |
C12H20N4O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H20N4O3/c1-8-10-14-13-9(7-17)16(10)6-5-15(8)11(18)19-12(2,3)4/h8,17H,5-7H2,1-4H3 |
InChI Key |
ZPXOVHJIHRNQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NN=C(N2CCN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring system.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyrazine core.
Substitution: Functional groups on the triazolopyrazine ring can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies, including molecular docking and biochemical assays, help elucidate the precise interactions and effects of the compound.
Comparison with Similar Compounds
tert-Butyl 3-Bromo-5,6-Dihydroimidazo[1,2-a]Pyrazine-7(8H)-Carboxylate (CAS 949922-61-6)
tert-Butyl 3-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate (CAS 1502724-62-0)
tert-Butyl 3-(Trifluoromethyl)-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate (CAS 877402-43-2)
tert-Butyl 2-(Hydroxymethyl)-5,6-Dihydroimidazo[1,2-a]Pyrazine-7(8H)-Carboxylate (CAS 1250996-70-3)
- Substituents : Hydroxymethyl group at position 2 instead of 3.
- Key Data :
Functional Group Impact on Properties
- Hydroxymethyl (Target Compound) : Increases hydrophilicity and offers a site for derivatization (e.g., phosphorylation).
- Trifluoromethyl : Enhances metabolic stability and electron-withdrawing effects, favoring binding to hydrophobic pockets .
- Bromo : Facilitates cross-coupling reactions but may reduce solubility .
Research and Industrial Relevance
- The trifluoromethyl analog (CAS 877402-43-2) is commercially available from suppliers like ChemShuttle and EOS Med Chem, highlighting its demand in medicinal chemistry .
- The bromo-substituted derivative (CAS 949922-61-6) is a high-priority intermediate for structure-activity relationship (SAR) studies .
- Hydroxymethyl-containing analogs (e.g., CAS 1250996-70-3) are used in antitubercular and hydrazine-based drug discovery .
Biological Activity
Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate (CAS No. 2177264-58-1) is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄O₃ |
| Molecular Weight | 268.32 g/mol |
| CAS Number | 2177264-58-1 |
| IUPAC Name | This compound |
Structural Characteristics
The compound features a triazole ring fused with a pyrazine structure, which is known for its diverse biological activities. The presence of hydroxymethyl and tert-butyl groups enhances its solubility and bioavailability.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- PARP Inhibition : Compounds in this class have been studied for their ability to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Inhibitors of PARP have shown promise in treating cancers with BRCA mutations by inducing synthetic lethality in cancer cells .
Neuroprotective Effects
Some studies have suggested that derivatives of this compound may interact with histamine receptors, particularly the human histamine H3 receptor (hH3R), which is implicated in various neurological conditions:
- Binding Affinity : Compounds with similar structural motifs demonstrated binding affinities in the nanomolar range (Ki = 16.0 - 120 nM), indicating potential use as neuroprotective agents .
Anti-inflammatory Activity
The triazole and pyrazine moieties are also associated with anti-inflammatory properties. Research indicates that derivatives can modulate inflammatory pathways, suggesting their potential as therapeutic agents in inflammatory diseases.
Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized various analogs of this compound and evaluated their effects on cancer cell lines. The study found that certain derivatives exhibited IC50 values as low as 35 nM against specific cancer types .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of related compounds on hH3R. The study highlighted that specific compounds not only bound effectively to the receptor but also demonstrated behavioral improvements in animal models of cognitive impairment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
